molecular formula C22H22N4 B6093362 2,3,5-TRIMETHYL-6-PHENYL-1-(4-PYRIDYLMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

2,3,5-TRIMETHYL-6-PHENYL-1-(4-PYRIDYLMETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE

Cat. No.: B6093362
M. Wt: 342.4 g/mol
InChI Key: AMFLESKGOMFHPP-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,5-Trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the pyridylmethyl and amine groups.

    2,3,5-Trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

2,3,5-Trimethyl-6-phenyl-1-(4-pyridylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2,3,5-trimethyl-6-phenyl-1-(pyridin-4-ylmethyl)pyrrolo[2,3-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-16(3)26(13-17-9-11-24-12-10-17)22-19(14)20(23)15(2)21(25-22)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFLESKGOMFHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=C(C(=N2)C3=CC=CC=C3)C)N)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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